
4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine
Overview
Description
4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine involves the inhibition of various cellular processes that are essential for the survival and proliferation of cancer cells and viruses. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. It also inhibits the replication of viruses by interfering with their entry into host cells and their ability to replicate.
Biochemical and Physiological Effects:
4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine has been found to have several biochemical and physiological effects. It has been shown to modulate the expression of various genes that are involved in cancer and viral infections. The compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine in lab experiments is its high potency and specificity. The compound has been found to be effective at low concentrations, which reduces the risk of toxicity. However, one of the major limitations of using the compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine. One of the major areas of focus is the optimization of the synthesis method to improve the yield and purity of the product. Another area of focus is the development of novel formulations and delivery systems that can enhance the solubility and bioavailability of the compound. Furthermore, the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored. Finally, the safety and efficacy of the compound in clinical trials should be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine is a promising compound that has potential applications in the field of medicine and pharmacology. Its high potency, specificity, and therapeutic effects make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and safety and efficacy in clinical trials.
Scientific Research Applications
4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to possess significant anticancer, antiviral, and antimicrobial properties. The compound has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against certain viral infections, such as herpes simplex virus and human immunodeficiency virus.
properties
IUPAC Name |
4-[(3-ethoxy-4-methoxyphenyl)methyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-5-19-16-8-14(6-7-15(16)18-4)11-17-9-12(2)20-13(3)10-17/h6-8,12-13H,5,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLAVBCEPGFHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CC(OC(C2)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B3844274.png)
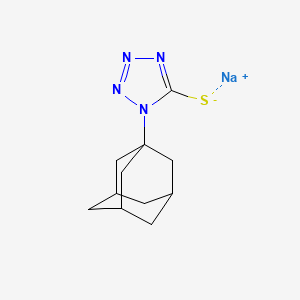
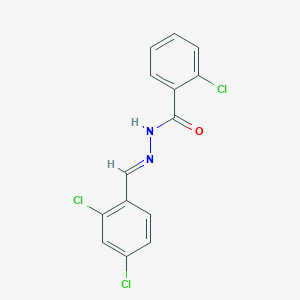
![1-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844289.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B3844304.png)
![1-{4-[4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844305.png)

![methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate](/img/structure/B3844322.png)
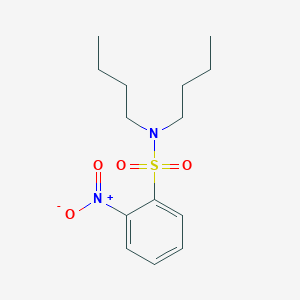
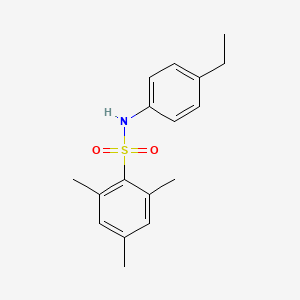
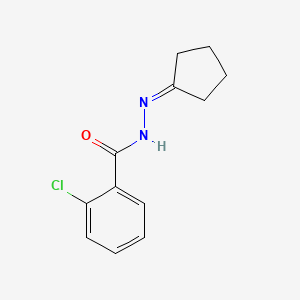
![N,N,N'-trimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B3844341.png)
![1-{4-[4-(3-thienylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844350.png)
![6-[(2-{[4-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B3844375.png)